molecular formula C9H15ClN2O3 B1429117 3-(Piperidin-4-ylmethyl)oxazolidine-2,4-dione hydrochloride CAS No. 863286-97-9

3-(Piperidin-4-ylmethyl)oxazolidine-2,4-dione hydrochloride

Cat. No. B1429117
Key on ui cas rn: 863286-97-9
M. Wt: 234.68 g/mol
InChI Key: NDDLKEKHDOHBQW-UHFFFAOYSA-N
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Patent
US07781590B2

Procedure details

A suspension of 12.51 g (41.95 mmol) of 1,1-dimethylethyl 4-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]piperidine-1-carboxylate, obtained in step 2.2., in 65 ml of dioxane is admixed with 38.10 ml (209.75 mmol) of a solution of hydrochloric acid (5N) in isopropanol. Stirring is continued at approximately 60° C. for 17 hours. The suspension is allowed to return to ambient temperature. The solid formed is collected by filtration and then washed repeatedly with ether and dried under vacuum at approximately 70° C.
Name
1,1-dimethylethyl 4-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]piperidine-1-carboxylate
Quantity
12.51 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
38.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([CH2:7][CH:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[C:5](=[O:21])[CH2:4][O:3]1.[ClH:22]>O1CCOCC1.C(O)(C)C>[ClH:22].[NH:11]1[CH2:12][CH2:13][CH:8]([CH2:7][N:6]2[C:5](=[O:21])[CH2:4][O:3][C:2]2=[O:1])[CH2:9][CH2:10]1 |f:4.5|

Inputs

Step One
Name
1,1-dimethylethyl 4-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]piperidine-1-carboxylate
Quantity
12.51 g
Type
reactant
Smiles
O=C1OCC(N1CC1CCN(CC1)C(=O)OC(C)(C)C)=O
Step Two
Name
solution
Quantity
38.1 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
65 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in step 2.2
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed repeatedly with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum at approximately 70° C.

Outcomes

Product
Details
Reaction Time
17 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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